N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Eliminating carbonic anhydrase (CA)-mediated false positives remains a critical challenge in phenotypic screening. This tertiary sulfonamide (HBD=0) is structurally incapable of zinc coordination in CA active sites, effectively removing a major source of assay interference. Sourced from the InterBioScreen library (STOCK1N-79393), it offers a clean, CNS-penetrant starting point for neurodegenerative and neuro-oncology programs. - Zero H-bond donors precludes CA inhibition, reducing false-positive rates in cell-based assays. - TPSA 54.45 Ų predicts passive blood-brain barrier penetration, ideal for CNS target screening. - Mid-range clogP (2.46) serves as a reference point for lipophilicity SAR exploration within the series.

Molecular Formula C16H19NO3S2
Molecular Weight 337.45
CAS No. 2034272-12-1
Cat. No. B2398596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
CAS2034272-12-1
Molecular FormulaC16H19NO3S2
Molecular Weight337.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C
InChIInChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3
InChIKeyQKGCPLLWPLOGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide: Physicochemical Profile


N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS 2034272-12-1) is a synthetic sulfonamide derivative featuring a 5-acetylthiophene moiety linked via an ethylene spacer to an m-tolylmethanesulfonamide group (C₁₆H₁₉NO₃S₂, MW 337.46 g/mol) [1]. The compound is catalogued as STOCK1N-79393 in the InterBioScreen screening library and is supplied as a research-grade small molecule for drug discovery and chemical biology applications [2]. Its computed drug-likeness parameters—clogP 2.46, topological polar surface area 54.45 Ų, 4 hydrogen bond acceptors, 0 hydrogen bond donors—indicate favorable membrane permeability and oral bioavailability potential within the Lipinski rule-of-five framework [3]. To date, no peer-reviewed publications or patents reporting biological activity data specific to this compound have been identified in the public domain [4].

1
Screening Library Source
InterBioScreen STOCK1N-79393, research-grade small molecule for drug discovery
2
Computed Drug-likeness
Lipinski rule-of-five compliant (clogP 2.46, TPSA 54.45 Ų, 4 HBA, 0 HBD)
3
Biological Activity Status
No peer-reviewed bioactivity data reported; represents unexplored chemical space

Generic Substitution Risks for N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide


Sulfonamides encompassing a thiophene core exhibit highly variable biological activity depending on the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen [1]. Within the InterBioScreen library, structurally related N-(2-(5-acetylthiophen-2-yl)ethyl)-sulfonamide analogs bearing different aromatic sulfonamide substituents (e.g., ethanesulfonamide, naphthalene-1-sulfonamide, 4-cyanobenzenesulfonamide) are documented to possess divergent binding profiles, pharmacokinetic properties, and target selectivity . The m-tolylmethanesulfonamide moiety in the target compound confers a specific steric and electronic environment—mediated by the meta-methyl substitution on the phenyl ring—that cannot be replicated by para-substituted, unsubstituted, or heteroaryl sulfonamide analogs [2]. In the absence of direct comparative biological data for this specific compound, any substitution with a closely related analog carries the risk of altered target engagement, potency shifts, or unexpected off-target effects, thereby compromising experimental reproducibility in screening campaigns .

Target Feature
m-Tolylmethanesulfonamide N-substituent
Substitution Risk
Analogs with ethanesulfonamide, naphthalene-1-sulfonamide, or 4-cyanobenzenesulfonamide groups may shift target engagement and selectivity profiles due to altered steric/electronic environment
Target Feature
Meta-methyl substitution on phenyl ring
Substitution Risk
Para-substituted, unsubstituted, or heteroaryl analogs cannot replicate the specific steric and electronic properties; metabolic stability and binding may differ
Target Feature
Unique combination of acetylthiophene and m-tolyl sulfonamide
Substitution Risk
Without direct comparative biological data, substitution risks altered potency, off-target effects, and compromised assay reproducibility

Quantitative Differentiation Evidence


Lipophilicity Differentiation from Ethanesulfonamide Analog

The target compound, incorporating an m-tolylmethanesulfonamide warhead, exhibits a computed logP of 2.46 [1]. This represents a substantial increase in lipophilicity relative to the ethanesulfonamide analog N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide (clogP estimated at approximately 0.8–1.2 based on the ethanesulfonamide fragment contribution) . The ~1.3–1.7 logP unit differential translates to a predicted 20- to 50-fold increase in octanol/water partition coefficient, which may enhance passive membrane permeability for intracellular target engagement [2].

Lipophilicity vs. ethanesulfonamide analog
Class-level inference
ΔclogP ≈ +1.3 to +1.7
May support higher membrane permeability for intracellular target engagement
Computed difference; estimated ~20- to 50-fold higher partition coefficient
Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Comparison vs. Primary Sulfonamide CA Inhibitors

The target compound possesses zero hydrogen bond donors (HBD = 0) due to the tertiary sulfonamide nitrogen being fully substituted [1]. In contrast, classical primary sulfonamide carbonic anhydrase inhibitors such as 3-acetylthiophene-2-sulfonamide (CAS 138890-88-7) bear an unsubstituted –SO₂NH₂ group (HBD = 2), which is essential for coordination to the catalytic zinc ion in CA active sites [2]. This fundamental structural difference predicts that the target compound will not inhibit carbonic anhydrase isoforms via the canonical zinc-binding mechanism, thereby offering potential selectivity advantages in screens where CA-mediated off-target effects must be minimized [3].

H-bond donor vs. primary sulfonamide CA inhibitors
Class-level inference
This compound
HBD = 0
Predicted CA inhibition: absent
3-Acetylthiophene-2-sulfonamide
HBD = 2
CA inhibition: nanomolar-to-micromolar
Eliminates carbonic anhydrase off-target activity, useful in phenotypic screens avoiding CA artifacts
No zinc-binding primary sulfonamide group
Hydrogen bonding Carbonic anhydrase Selectivity

Rotatable Bond & Conformational Flexibility vs. Naphthalene Analog

The target compound possesses 5 rotatable bonds (RB = 5), conferring moderate conformational flexibility that may facilitate induced-fit binding to diverse protein pockets [1]. The naphthalene-1-sulfonamide analog N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide incorporates a rigid, planar naphthalene ring system linked directly to the sulfonamide, resulting in an estimated 4 rotatable bonds and a significantly more constrained conformational landscape . The increased rotational freedom in the m-tolyl derivative (ΔRB ≈ +1) provides greater accessible conformational space, which may be advantageous for target classes where binding site plasticity is a determinant of ligand recognition [2].

Rotatable bonds vs. naphthalene analog
Class-level inference
ΔRB ≈ +1 (5 vs. 4)
Moderate conformational flexibility may facilitate induced-fit binding to plastic pockets
Rigid naphthalene analog restricts accessible conformers
Conformational flexibility Binding entropy Molecular recognition

BBB Penetration: TPSA vs. 4-Cyanobenzenesulfonamide Analog

With a TPSA of 54.45 Ų, the target compound falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. The 4-cyanobenzenesulfonamide analog N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide incorporates a polar cyano group (–C≡N) on the aromatic ring, which increases the predicted TPSA to approximately 78–85 Ų, approaching the BBB permeability threshold and potentially reducing CNS exposure . This TPSA differential of approximately 24–31 Ų suggests that the target compound may exhibit superior passive BBB permeation, making it a more suitable candidate for CNS-targeted screening programs [2].

BBB penetration TPSA vs. 4-cyanobenzene analog
Class-level inference
ΔTPSA ≈ −24 to −31 Ų
TPSA below 90 Ų predicts enhanced passive CNS penetration potential
Cyano analog approaches BBB threshold, may limit brain exposure
Blood-brain barrier CNS penetration Polar surface area

Metabolic Stability: Meta-Methyl vs. Unsubstituted Phenyl Analog

The m-tolyl group features a methyl substituent at the meta position of the phenyl ring, which sterically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism at that position [1]. In contrast, the unsubstituted phenylmethanesulfonamide analog would lack this steric protection, potentially undergoing more rapid oxidative metabolism at the para and ortho positions . Meta-substitution on the phenyl ring of sulfonamides has been associated with improved metabolic stability in liver microsome assays across multiple chemotypes, though direct experimental confirmation for this specific compound is not yet available [2].

Metabolic stability: meta-methyl vs. unsubstituted phenyl
Class-level inference
Meta-CH₃ predicted to sterically shield CYP oxidation sites
May confer extended microsomal stability; direct experimental data not yet available
SAR-based prediction; requires experimental verification
Metabolic stability CYP oxidation meta-substitution

Ligand Efficiency & MW vs. Bis-Thiophene Sulfonamide Analogs

At MW 337.46 g/mol, the target compound occupies an attractive midpoint in the molecular weight spectrum for hit and lead compounds, falling between typical fragment-sized molecules (MW <250) and larger lead-like compounds [1]. Bis-thiophene sulfonamide analogs such as N-(2-(5-acetylthiophen-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide (MW 343.48) and N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide (MW ~385) exhibit higher molecular weights, which may reduce ligand efficiency (LE) if target binding affinity does not proportionally increase . The target compound's lower MW potentially allows greater scope for subsequent optimization with favorable LE metrics [2].

MW & ligand efficiency vs. bis-thiophene/naphthalene analogs
Class-level inference
MW lower by 6–48 g/mol
Provides greater optimization headroom while maintaining favorable LE/LipE metrics
Heavier analogs may encounter earlier developability limitations
Ligand efficiency Fragment-based drug discovery Molecular weight

Application Scenarios


CA-Negative Phenotypic Screening

The tertiary sulfonamide structure (HBD = 0) precludes zinc coordination in carbonic anhydrase active sites, eliminating CA inhibition as a confounding activity [1]. This property makes the compound an ideal candidate for inclusion in phenotypic screening libraries where CA-mediated off-target effects—prevalent among primary sulfonamide chemotypes—must be avoided to reduce false-positive rates in cell-based assays.

CNS Drug Discovery with Predicted BBB Penetration

With a TPSA of 54.45 Ų—well below the established 90 Ų threshold for favorable BBB penetration—the compound is predicted to exhibit passive CNS entry [2]. Neuroscience-focused screening collections can leverage this property to prioritize the compound in target-based or phenotypic screens for neurodegenerative, psychiatric, or neuro-oncology indications where brain exposure is a prerequisite.

SAR Expansion of Acetylthiophene-Ethyl-Sulfonamide Series

The compound serves as a key intermediate-lipophilicity reference point (clogP 2.46) within the N-(2-(5-acetylthiophen-2-yl)ethyl)-sulfonamide series . Procurement of this compound alongside its ethanesulfonamide (lower clogP), naphthalene-1-sulfonamide (rigid, higher MW), and 4-cyanobenzenesulfonamide (higher TPSA) analogs enables systematic exploration of lipophilicity, conformational flexibility, and polar surface area effects on target binding and ADME properties.

Fragment-to-Lead Optimization: Ligand Efficiency Monitoring

At MW 337.46, this compound provides an attractive starting point for lead optimization campaigns, offering greater ligand efficiency headroom than heavier bis-thiophene or naphthalene analogs [3]. Medicinal chemistry teams can use this compound as a baseline for iterative optimization while monitoring LE and LipE metrics to ensure that gains in target potency are not offset by disproportionate increases in lipophilicity or molecular weight.

Application
Selection Property
Validation Focus
CA-Negative Phenotypic Screening
Tertiary sulfonamide (HBD = 0) avoids zinc coordination and carbonic anhydrase inhibition
Assess CA-mediated off-target artifacts in cell-based screens; reduce false-positive rates from sulfonamide chemotypes
CNS Drug Discovery (Predicted BBB Penetration)
Low TPSA (54.45 Ų) well below 90 Ų threshold for passive brain entry
Evaluate brain penetration in permeability or in vivo models; prioritize for neurodegenerative/neuro-oncology screens
SAR Expansion of Acetylthiophene-Ethyl-Sulfonamide Series
Intermediate lipophilicity (clogP 2.46) reference point within analog series
Systematic SAR study of lipophilicity, conformational flexibility, and TPSA effects on binding and ADME
Fragment-to-Lead Optimization: Ligand Efficiency
Moderate MW (337.46) with favorable ligand efficiency headroom
Track LE and LipE during lead optimization; avoid disproportional MW/lipophilicity gains relative to potency improvements
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